7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is characterized by a benzoxazine ring substituted with a nitro group at the 7th position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Safety and Hazards
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is classified as Acute Tox. 3 Oral . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves a Mannich reaction, where a substituted phenol reacts with formaldehyde and an amine . The reaction conditions often include the use of a weakly basic amine, which reacts faster than a strongly basic amine . The reaction is usually carried out in a solvent such as methanol at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Mannich reaction. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazine ring allows for various substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted benzoxazines .
Mechanism of Action
The mechanism of action of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical processes . The compound’s structure allows it to inhibit certain enzymes, leading to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine
- 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness: 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the nitro group at the 7th position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCFDUNYLMTXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593572 | |
Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120711-81-1 | |
Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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